5-Fluoro-2-(trifluoromethoxy)benzyl alcohol
Overview
Description
“5-Fluoro-2-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It is a member of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular weight of “this compound” is 210.13 g/mol . The IUPAC name is [5-fluoro-2-(trifluoromethoxy)phenyl]methanol . The InChI code is InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.13 g/mol, a topological polar surface area of 29.5 Ų, and a complexity of 183 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .
Scientific Research Applications
Synthesis and Applications in Amino Acids
- 5-Fluoro-4-trifluoromethyloxazoles, when reacted with benzyl alcohols, can undergo rearrangements that are instrumental in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).
Synthesis of Fluorinated Heterocycles
- A study by Parmar and Rueping (2014) demonstrated a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, employing Selectfluor to produce fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Synthesis of Fluorinated Sugars
- Fluorination reactions with 2-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose and related compounds using diethylaminosulfur trifluoride (DAST) have been shown to produce various fluoro sugars (Mori & Morishima, 1994).
Application in Alcohol Oxidation
- A study by Shibuya et al. (2011) found that 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) enables a simple, organocatalytic aerobic alcohol oxidation system effective under mild conditions (Shibuya et al., 2011).
Other Applications
- Several other studies have explored the use of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol and related compounds in various chemical syntheses, demonstrating their versatility in organic chemistry. These include the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles (Peng & Zhu, 2003), and the copper-catalyzed reaction of fluoro alcohols with aryl halides (Vuluga et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction , which suggests that its primary targets could be the palladium catalyst and the organoboron reagents involved in this reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound might participate in the reaction as an electrophile . The palladium catalyst facilitates the oxidative addition of this compound, forming a new Pd-C bond .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds , which are crucial in the synthesis of various organic compounds.
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXVLACUMFQMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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